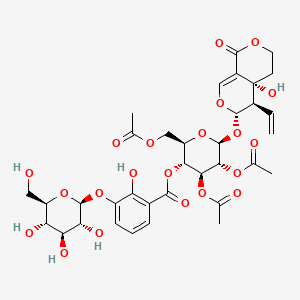
4'-methoxy-alpha-Ethylaminovalerophenone (hydrochloride)
Übersicht
Beschreibung
4’-methoxy-α-Ethylaminovalerophenone (hydrochloride) is an analytical reference standard that is structurally classified as a cathinone. The physiological and toxicological properties of this compound are not known. This product is intended for forensic and research uses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4’-methoxy-alpha-Ethylaminovalerophenone (hydrochloride) typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-methoxybenzaldehyde with a suitable alkylating agent to form the corresponding intermediate.
Amine Addition: The intermediate is then reacted with ethylamine under controlled conditions to introduce the ethylamino group.
Ketone Formation: The resulting product undergoes a ketone formation reaction to yield the final compound.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
4’-methoxy-alpha-Ethylaminovalerophenone (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the process.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used[][1].
Wissenschaftliche Forschungsanwendungen
4’-methoxy-alpha-Ethylaminovalerophenone (hydrochloride) has several scientific research applications:
Forensic Chemistry: Used as a reference standard for the identification and quantification of cathinones in forensic samples.
Toxicology: Studied for its toxicological properties and potential effects on biological systems.
Pharmacology: Investigated for its pharmacological effects and potential therapeutic applications.
Analytical Chemistry: Utilized in the development and validation of analytical methods for the detection of synthetic cathinones[][1].
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-methyl-alpha-Ethylaminopentiophenone (hydrochloride): Another cathinone with a methyl group instead of a methoxy group.
4-fluoro-alpha-Ethylaminovalerophenone (hydrochloride): Contains a fluoro group instead of a methoxy group.
4’-methoxy-alpha-pyrrolidinopentiophenone:Eigenschaften
IUPAC Name |
2-(ethylamino)-1-(4-methoxyphenyl)pentan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2.ClH/c1-4-6-13(15-5-2)14(16)11-7-9-12(17-3)10-8-11;/h7-10,13,15H,4-6H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKYNPRNAJATPQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)C1=CC=C(C=C1)OC)NCC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701344799 | |
| Record name | 4-Methoxy-.alpha.-ethylaminovalerophenone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701344799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17837-89-7 | |
| Record name | 4-Methoxy-.alpha.-ethylaminovalerophenone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701344799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2-Chloro-1-[4-(2-hydroxyethyl)phenyl]ethanone](/img/structure/B593534.png)

